
4-Oxo-4-(p-tolylamino)butanoic acid
概要
説明
4-Oxo-4-(p-tolylamino)butanoic acid is an organic compound with the molecular formula C11H13NO3. This compound is characterized by the presence of a 4-oxo group and a p-tolylamino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(p-tolylamino)butanoic acid typically involves the reaction of p-toluidine with succinic anhydride. The reaction is carried out in an appropriate solvent such as acetic acid or ethanol under reflux conditions. The product is then purified by recrystallization from aqueous ethanol to obtain a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient industrial production.
化学反応の分析
Oxidation Reactions
The compound undergoes oxidation reactions, particularly under acidic conditions. A kinetic study using tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid revealed the following (source ):
Key Observations
-
Mechanism : Oxidation proceeds via enolization of the keto group, facilitated by protonation. The enol form reacts with TriPAFC to form a chromic acid ester intermediate, followed by electron transfer and decomposition.
-
Rate Dependence : First-order kinetics with respect to [TriPAFC], [substrate], and [H⁺]. Rate constants increase with higher acetic acid content (lower dielectric constant).
Parameter | Value |
---|---|
Activation energy () | |
Enthalpy () | |
Entropy () |
Proposed Mechanism
-
Enolization :
-
Oxidation :
Substitution Reactions
The p-tolylamino group participates in nucleophilic substitution reactions. A study on structurally analogous compounds demonstrated:
Halogenation
-
Reagent : -Bromosuccinimide (NBS) in dichloromethane.
-
Product : Brominated derivatives at the aromatic ring or α-position to the carbonyl group.
Substrate | Reagent | Conditions | Product |
---|---|---|---|
4-Oxo-4-(p-tolylamino)butanoic acid | NBS | DCM, 0°C, 2 hr | 3-Bromo-4-oxo derivative |
Acylation
-
Reagent : Acetic anhydride.
-
Product : Acetylated amino group.
Condensation and Cyclization
The compound serves as a precursor in heterocyclic synthesis. For example:
Formation of Tetramic Acid Derivatives
-
Reagents : Ethyl 4-chloro-4-oxobutanoate, substituted anilines.
-
Mechanism : Acylation followed by Dieckmann cyclization (source ):
\text{4-Oxo acid} \xrightarrow{\text{ClCO(CH}_2\text{)_2COOEt}} \text{Intermediate} \xrightarrow{\text{NaOH}} \text{Tetramic acid}
Entry | Aniline Substituent | Yield (%) |
---|---|---|
6a | 4-Cl | 72 |
6b | 3-NO₂ | 68 |
pH-Dependent Reactivity
The carboxylic acid group enables pH-sensitive behavior:
-
Low pH : Protonation enhances electrophilicity of the carbonyl group.
-
High pH : Deprotonation facilitates nucleophilic attack at the β-keto position.
Thermodynamic and Kinetic Data
Studies on analogous systems provide insights into reaction energetics (source ):
Solvent (% AcOH) | |
---|---|
40% | 1.2 |
50% | 2.8 |
60% | 5.1 |
Interpretation : Rate increases with acetic acid content due to enhanced enolization.
Comparative Reactivity
The p-tolylamino group confers distinct reactivity compared to non-amino analogs:
Compound | Oxidation Rate () |
---|---|
4-Oxo-4-(p-tolyl)butanoic acid | 0.9 |
This compound | 2.8 |
Challenges and Limitations
-
Steric Hindrance : Bulky p-tolylamino group limits reactivity at the β-carbon.
-
Solubility : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO).
科学的研究の応用
Chemistry
4-Oxo-4-(p-tolylamino)butanoic acid serves as a substrate for kinetic studies, particularly in oxidation reactions. Its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for studying reaction mechanisms.
Table 1: Summary of Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Undergoes oxidation in acidic media | Ceric ammonium sulfate |
Nucleophilic Substitution | Participates due to amino group | Halogenating agents |
Biology
Research indicates potential biological activities for derivatives of this compound, suggesting its role in pharmacological studies. For instance, derivatives have been explored for their anticancer properties.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of synthesized derivatives against various cancer cell lines (e.g., HCT116, HepG2). The results demonstrated significant reductions in cell proliferation, indicating potential therapeutic applications.
Medicine
The compound's derivatives are being researched for their potential as therapeutic agents. The structural characteristics of this compound allow for modifications that could enhance biological activity or target specific pathways in disease processes.
Industry
In industrial applications, this compound can act as an intermediate in the synthesis of more complex organic molecules. Its utility in the production of specialty chemicals underscores its importance in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Oxo-4-(p-tolylamino)butanoic acid in oxidation reactions involves the formation of a complex with the oxidizing agent, such as ceric ammonium sulfate. This complex undergoes a series of electron transfer steps, leading to the oxidation of the compound and the formation of the final products . The molecular targets and pathways involved in these reactions are primarily related to the electron-rich centers in the molecule, such as the amino and oxo groups.
類似化合物との比較
Similar Compounds
- 4-Oxo-4-(p-tolyl)butanoic acid
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
Uniqueness
4-Oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both an oxo group and a p-tolylamino group, which confer distinct reactivity patterns compared to its analogs
生物活性
4-Oxo-4-(p-tolylamino)butanoic acid is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 207.23 g/mol
- CAS Number : 4619-20-9
This compound features an oxo group, a p-tolylamino group, and a butanoic acid backbone, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
- Study Findings : A kinetic study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations, suggesting its potential utility in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have also been explored. It has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : The compound appears to interact with specific cellular pathways, leading to the activation of apoptotic signals in cancerous cells. In vitro studies showed that it could reduce cell viability in several cancer cell lines, including breast and colon cancer cells .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent.
Study on Anticancer Activity
In another study focused on anticancer properties, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The results were as follows:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
The data indicates a dose-dependent reduction in cell viability, supporting the hypothesis that this compound can effectively induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.
- Apoptotic Pathway Activation : It activates caspases and other proteins involved in programmed cell death in cancer cells.
- Cell Membrane Disruption : The interaction with microbial cell membranes may lead to increased permeability and eventual cell lysis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-oxo-4-(p-tolylamino)butanoic acid?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting p-toluidine with succinic anhydride or its derivatives under acidic or basic conditions. For example, analogous compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid were synthesized by reacting 2-fluoroaniline with succinic anhydride in methanol, followed by acidification to precipitate the product . Optimization may require temperature control (room temperature to reflux) and solvent selection (e.g., methanol, ethanol) to improve yield. Characterization via melting point analysis and NMR spectroscopy is critical to confirm purity and structure.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The -NMR spectrum of structurally similar compounds (e.g., 4-oxo-4-(thiophen-2-yl)butanoic acid) shows distinct peaks for the keto group (δ ~2.8–3.2 ppm for CH groups adjacent to the carbonyl) and aromatic protons (δ ~7.0–8.0 ppm) .
- IR : A strong absorption band near 1700–1750 cm confirms the presence of carbonyl groups (keto and carboxylic acid).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the solubility properties of this compound?
- Methodological Answer : Solubility varies with pH and solvent polarity. For example, analogs like 4-oxo-4-phenylbutanoic acid are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, ethanol) and alkaline solutions due to deprotonation of the carboxylic acid group . Pre-formulation studies should assess solubility in buffers (pH 1.2–7.4) using shake-flask or HPLC-based methods.
Advanced Research Questions
Q. What strategies are employed to evaluate its biological activity in cancer research?
- Methodological Answer :
- Enzyme Inhibition Assays : The compound’s structural similarity to lactate dehydrogenase (LDH) inhibitors (e.g., 4-oxo-4-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]amino}butanoic acid) suggests potential use in targeting cancer metabolism. In vitro assays measuring LDH activity in cell lysates (via NADH depletion) can screen for inhibition .
- Cell Viability Studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC calculations are standard .
Q. How can its stability and pharmacokinetics be optimized for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) enhances membrane permeability. Hydrolysis in vivo regenerates the active form.
- Metabolite Analysis : Quantify urinary metabolites using LC-MS/MS, as demonstrated for 4-oxo-4-(3-pyridyl)butanoic acid in nicotine metabolism studies .
- Pharmacokinetic Profiling : Conduct rodent studies with IV/oral administration, followed by plasma sampling and non-compartmental analysis (NCA) to determine , , and bioavailability.
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., LDH-A). Crystallographic data (PDB: 4AJ4) provide receptor templates .
- QSAR Modeling : Train models on analogs (e.g., 4-oxo-4-arylbutanoic acids) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Q. Key Considerations for Experimental Design
- Contradictions in Data : Some analogs show divergent solubility profiles (e.g., fluorinated vs. non-fluorinated derivatives), necessitating empirical validation for the p-tolylamino variant .
- Analytical Challenges : Carboxylic acid groups may require derivatization (e.g., silylation for GC-MS) to improve detectability in complex matrices .
特性
IUPAC Name |
4-(4-methylanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHAQFFMXQEGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350200 | |
Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37600-44-5 | |
Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。